molecular formula C20H14ClNO2 B1619062 N-(2-Benzoylphenyl)-3-chlorobenzamide CAS No. 41242-31-3

N-(2-Benzoylphenyl)-3-chlorobenzamide

Cat. No.: B1619062
CAS No.: 41242-31-3
M. Wt: 335.8 g/mol
InChI Key: VFMZOWHFOARGLN-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)-3-chlorobenzamide typically involves the reaction of 2-amino-5-chlorobenzophenone with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled synthesis of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylphenyl)-3-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2-Benzoylphenyl)-3-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Benzoylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
  • N-(2-Benzoylphenyl)-2-bromoacetamide
  • N-(2-Benzoylphenyl)-1-(2-chlorobenzyl)pyrrolidine-2-carboxamide

Uniqueness

N-(2-Benzoylphenyl)-3-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom in the structure allows for specific substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-benzoylphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-16-10-6-9-15(13-16)20(24)22-18-12-5-4-11-17(18)19(23)14-7-2-1-3-8-14/h1-13H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMZOWHFOARGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194166
Record name Benzamide, N-(2-benzoylphenyl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41242-31-3
Record name Benzamide, N-(2-benzoylphenyl)-3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041242313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-benzoylphenyl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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